molecular formula C4H3F2N3 B044265 2,5-Difluoropyrimidin-4-amine CAS No. 123038-79-9

2,5-Difluoropyrimidin-4-amine

Cat. No. B044265
M. Wt: 131.08 g/mol
InChI Key: OAOWWZQWVKORML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Difluoropyrimidin-4-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and material science. This compound is a derivative of pyrimidine, which is a heterocyclic organic compound that plays a vital role in the synthesis of nucleic acids.

Mechanism Of Action

The mechanism of action of 2,5-Difluoropyrimidin-4-amine is not fully understood, but it is believed to involve the inhibition of enzymes involved in nucleic acid synthesis. Specifically, this compound has been found to inhibit thymidylate synthase, an enzyme that is essential for the synthesis of DNA. By inhibiting this enzyme, 2,5-Difluoropyrimidin-4-amine can prevent the growth and proliferation of cancer cells and viruses.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2,5-Difluoropyrimidin-4-amine have been extensively studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, 2,5-Difluoropyrimidin-4-amine has been found to inhibit the replication of influenza virus and herpes simplex virus in vitro. In vivo studies have shown that this compound can inhibit tumor growth in animal models of cancer.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2,5-Difluoropyrimidin-4-amine in lab experiments is its high potency and specificity. This compound has been found to exhibit potent antitumor and antiviral activity at low concentrations, making it a valuable tool for studying these diseases. In addition, the synthesis method for 2,5-Difluoropyrimidin-4-amine has been optimized, resulting in a high yield of the final product.
However, there are also some limitations to using 2,5-Difluoropyrimidin-4-amine in lab experiments. One limitation is that this compound can be toxic at high concentrations, which can limit its use in certain applications. Another limitation is that the mechanism of action of 2,5-Difluoropyrimidin-4-amine is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of 2,5-Difluoropyrimidin-4-amine. One direction is the development of new anticancer drugs based on this compound. Researchers can optimize the structure of 2,5-Difluoropyrimidin-4-amine to improve its potency and specificity for cancer cells. Another direction is the study of the antiviral activity of this compound against emerging viruses such as SARS-CoV-2. In addition, researchers can investigate the potential use of 2,5-Difluoropyrimidin-4-amine in the development of new agrochemicals to control plant diseases and pests. Finally, there is also potential for the use of 2,5-Difluoropyrimidin-4-amine in material science, such as the synthesis of new organic semiconductors.
Conclusion:
In conclusion, 2,5-Difluoropyrimidin-4-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and material science. This compound has been extensively studied for its antitumor and antiviral activity, and its mechanism of action involves the inhibition of enzymes involved in nucleic acid synthesis. Although there are some limitations to using 2,5-Difluoropyrimidin-4-amine in lab experiments, there are also several future directions for its study, including the development of new anticancer drugs and the investigation of its potential use in material science.

Synthesis Methods

The synthesis of 2,5-Difluoropyrimidin-4-amine is a complex process that involves several steps. The most common method for synthesizing this compound is through the reaction of 2,5-difluorobenzonitrile with guanidine in the presence of a catalyst such as palladium on carbon. This reaction results in the formation of 2,5-difluoropyrimidine, which is then converted into 2,5-Difluoropyrimidin-4-amine by reacting with ammonia in the presence of a reducing agent such as sodium borohydride. This method has been optimized and improved over the years, resulting in a high yield of the final product.

Scientific Research Applications

2,5-Difluoropyrimidin-4-amine has been extensively studied for its potential applications in medicinal chemistry. This compound has been found to exhibit antitumor activity, making it a promising candidate for the development of new anticancer drugs. It has also been studied for its antiviral activity against influenza virus, herpes simplex virus, and human immunodeficiency virus (HIV). Furthermore, 2,5-Difluoropyrimidin-4-amine has been investigated for its potential use in the development of agrochemicals to control plant diseases and pests. In addition, this compound has been studied for its potential applications in material science, such as the synthesis of new organic semiconductors.

properties

CAS RN

123038-79-9

Product Name

2,5-Difluoropyrimidin-4-amine

Molecular Formula

C4H3F2N3

Molecular Weight

131.08 g/mol

IUPAC Name

2,5-difluoropyrimidin-4-amine

InChI

InChI=1S/C4H3F2N3/c5-2-1-8-4(6)9-3(2)7/h1H,(H2,7,8,9)

InChI Key

OAOWWZQWVKORML-UHFFFAOYSA-N

SMILES

C1=C(C(=NC(=N1)F)N)F

Canonical SMILES

C1=C(C(=NC(=N1)F)N)F

synonyms

4-Pyrimidinamine, 2,5-difluoro- (9CI)

Origin of Product

United States

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